Targeted EPX Inhibition: Quantitative Potency of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
This compound demonstrates specific and potent inhibition of human Eosinophil Peroxidase (EPX). In a direct enzymatic assay, the compound exhibited a half-maximal inhibitory concentration (IC50) of 360 nM against EPX bromination activity. While a direct comparator was not identified in the same study, this potency is a key differentiator against a common industry benchmark. For context, a typical hit compound in a screening campaign is often considered promising if its IC50 is in the low micromolar range (e.g., ≤ 5-10 µM). The 360 nM value places this compound well below that threshold, indicating a level of activity that would justify further investigation [1].
| Evidence Dimension | EPX Bromination Activity Inhibition |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | Industry-standard hit threshold for further investigation (e.g., IC50 ≤ 5-10 µM) |
| Quantified Difference | Approximately 14- to 28-fold more potent than the typical hit threshold (assuming a 5-10 µM baseline). |
| Conditions | Inhibition of human EPX bromination activity using tyrosine as substrate, measuring 3-bromo tyrosine formation, 10-minute incubation [1]. |
Why This Matters
Demonstrates a quantifiable, high-potency interaction with a therapeutically relevant enzyme, providing a strong justification for selecting this specific compound over less active or uncharacterized analogs in EPX-related research.
- [1] BindingDB. BDBM50554035 / CHEMBL4790231. Affinity Data for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. View Source
